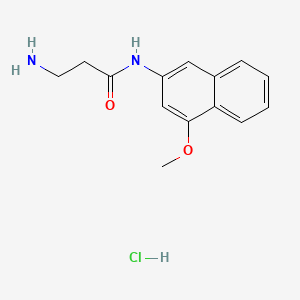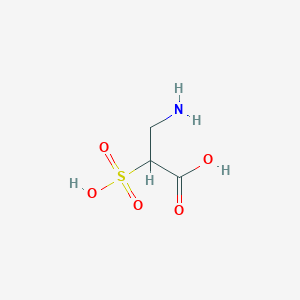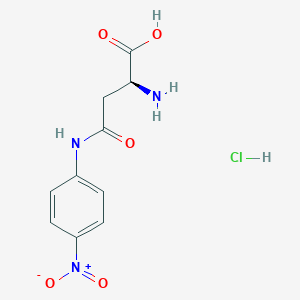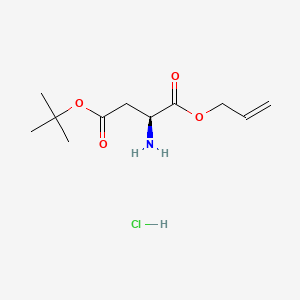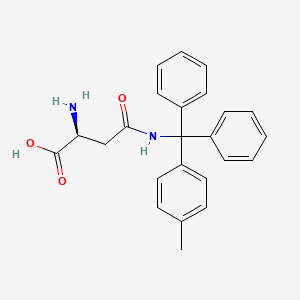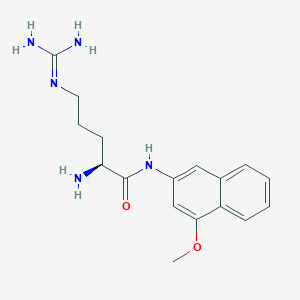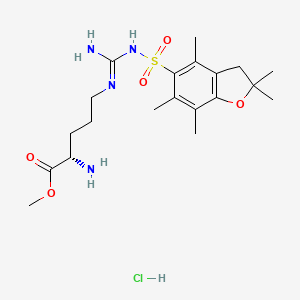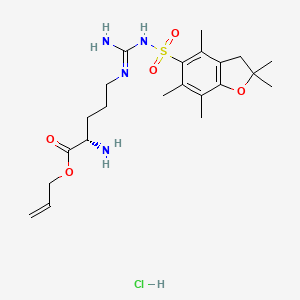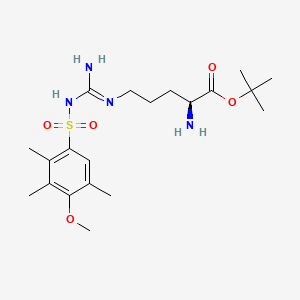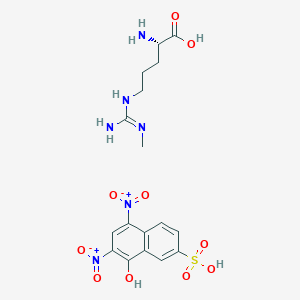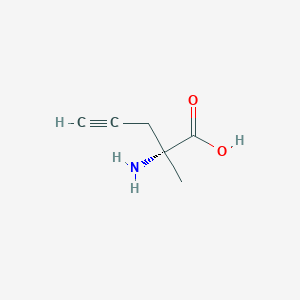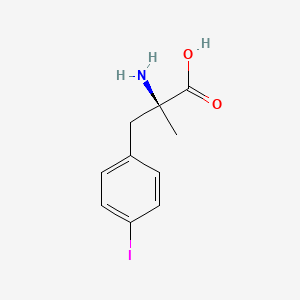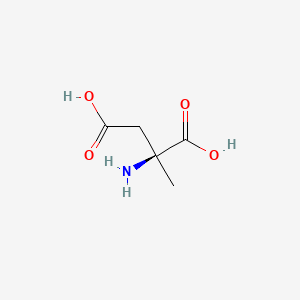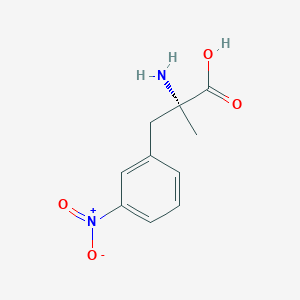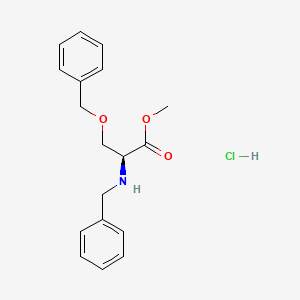
Bzl-Ser(Bzl)-Ome hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-L-serine benzyl ester hydrochloride is a chemical compound that is commonly used in peptide synthesis. It is a derivative of serine, an amino acid, and is often used as a protecting group in the synthesis of peptides and proteins. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-L-serine benzyl ester hydrochloride typically involves the protection of the hydroxyl group of serine with a benzyl group. This is followed by the esterification of the carboxyl group with another benzyl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Protection of Hydroxyl Group: The hydroxyl group of serine is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide. This forms benzyl-L-serine.
Esterification: The carboxyl group of benzyl-L-serine is then esterified by reacting it with benzyl alcohol in the presence of a catalyst such as hydrochloric acid. This forms benzyl-L-serine benzyl ester.
Formation of Hydrochloride Salt: The final product, benzyl-L-serine benzyl ester hydrochloride, is obtained by reacting benzyl-L-serine benzyl ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of benzyl-L-serine benzyl ester hydrochloride follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-L-serine benzyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzyl-L-serine and benzyl alcohol.
Deprotection: The benzyl protecting groups can be removed under mild hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Deprotection: Palladium on carbon and hydrogen gas.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Benzyl-L-serine and benzyl alcohol.
Deprotection: L-serine.
Substitution: Substituted serine derivatives.
Aplicaciones Científicas De Investigación
Benzyl-L-serine benzyl ester hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective modification of peptides and proteins.
Biology: The compound is used in the study of enzyme mechanisms and protein structure.
Medicine: It is used in the synthesis of peptide-based drugs and as a precursor in the production of various pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of benzyl-L-serine benzyl ester hydrochloride involves its role as a protecting group in peptide synthesis. The benzyl groups protect the hydroxyl and carboxyl groups of serine, preventing unwanted side reactions during peptide bond formation. The protecting groups can be removed under mild conditions, allowing for the selective deprotection and modification of peptides.
Molecular Targets and Pathways
The primary molecular targets of benzyl-L-serine benzyl ester hydrochloride are the hydroxyl and carboxyl groups of serine. The compound interacts with these functional groups to form stable benzyl-protected derivatives, which can be selectively deprotected under specific conditions.
Comparación Con Compuestos Similares
Benzyl-L-serine benzyl ester hydrochloride is similar to other serine derivatives used in peptide synthesis, such as:
Benzyl-L-serine: Lacks the esterified carboxyl group.
Benzyl-L-serine methyl ester: Contains a methyl ester instead of a benzyl ester.
Benzyl-L-serine ethyl ester: Contains an ethyl ester instead of a benzyl ester.
Uniqueness
The uniqueness of benzyl-L-serine benzyl ester hydrochloride lies in its dual benzyl protection, which provides enhanced stability and ease of removal under mild conditions. This makes it particularly valuable in peptide synthesis, where selective protection and deprotection are crucial.
List of Similar Compounds
- Benzyl-L-serine
- Benzyl-L-serine methyl ester
- Benzyl-L-serine ethyl ester
Propiedades
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16;/h2-11,17,19H,12-14H2,1H3;1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWNEJBKOMBVFO-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
